4-(2,3-dichlorophenyl)-7,7-dimethyl-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethyl group, and an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,3-dichlorobenzaldehyde and a suitable amine in the presence of a catalyst can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure high yield and purity. The process often includes steps such as condensation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, 4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: An atypical antipsychotic with a similar dichlorophenyl group.
Aripiprazole: Another antipsychotic with a related structure, used in the treatment of schizophrenia.
2,3-Dichlorophenylpiperazine: Known for its serotonin receptor activity.
Uniqueness
What sets 4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE apart is its unique octahydroquinoline core, which provides distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C23H21Cl2NO2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-7,7-dimethyl-1-phenyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H21Cl2NO2/c1-23(2)12-18-21(19(27)13-23)16(15-9-6-10-17(24)22(15)25)11-20(28)26(18)14-7-4-3-5-8-14/h3-10,16H,11-13H2,1-2H3 |
InChI Key |
IXMGXPMSICUISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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